N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine
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Overview
Description
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom, a dimethylphenyl group attached to the sulfur atom, and the amino acid L-cysteine as the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to introduce the acetyl group at the nitrogen atom. The reaction is usually carried out in an aqueous or organic solvent under mild conditions.
Thioether Formation: The acetylated L-cysteine is then reacted with 3,4-dimethylphenyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the thioether linkage between the sulfur atom of cysteine and the dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or cellular signaling.
Comparison with Similar Compounds
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine can be compared with other cysteine derivatives and thioether compounds:
Similar Compounds: N-Acetyl-L-cysteine, S-Methyl-L-cysteine, and S-Phenyl-L-cysteine.
Uniqueness: The presence of the 3,4-dimethylphenyl group imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJANJUVOQDAHZ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676238 |
Source
|
Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-72-4 |
Source
|
Record name | N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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